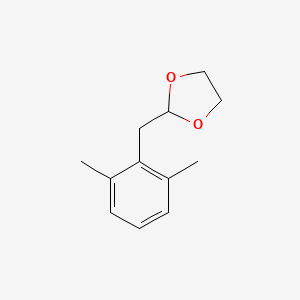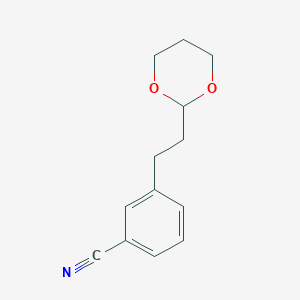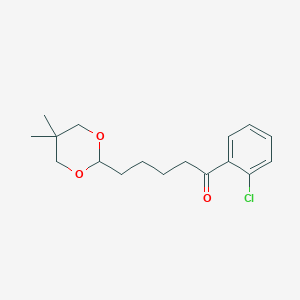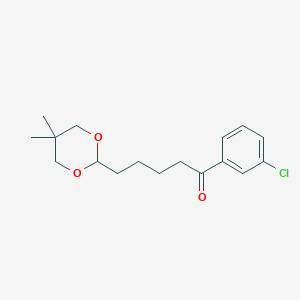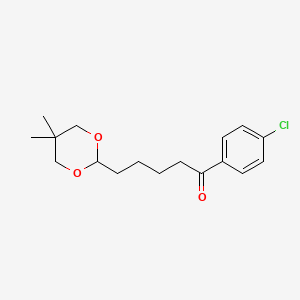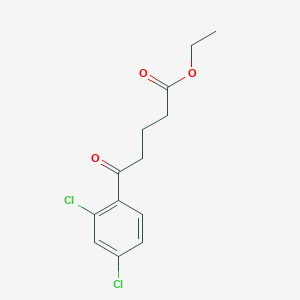
Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and the class of compounds it belongs to (e.g., alcohol, ester, amine, etc.).
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also usually reported.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The stereochemistry of the compound is also determined if applicable.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical properties, such as its acidity or basicity, reactivity with other compounds, and stability, are also studied.Aplicaciones Científicas De Investigación
Degradation Studies in Wastewater Treatment
Research by Sun and Pignatello (1993) identified transient products during the mineralization of 2,4-Dichlorophenoxyacetic acid, a related compound to Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate, using advanced oxidation processes for wastewater treatment. This study offers insights into the degradation pathways and potential environmental impacts of similar compounds (Yunfu. Sun & J. Pignatello, 1993).
Anticancer Evaluation
Kattimani et al. (2013) explored the in vitro anticancer action of novel derivatives similar to Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate against various human tumor cell lines, indicating potential applications in cancer research (P. Kattimani et al., 2013).
Synthesis of Aryl Derivatives
Lee et al. (1998) described the synthesis of aryl derivatives including 2,4-dichlorophenyl ketones, demonstrating the chemical versatility and potential for developing new compounds with varied applications (J. J. Lee et al., 1998).
Development of Regioselective Compounds
Research by Machado et al. (2011) on the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, through a regioselective process, highlights the chemical engineering aspects and potential industrial applications of compounds structurally related to Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate (P. Machado et al., 2011).
Structural Analysis for Chemical Design
Bachechi et al. (1995) conducted a structural analysis of a derivative of Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate, providing a foundation for understanding the molecular structure and designing new compounds with specific properties (F. Bachechi et al., 1995).
Peroxide Formation and Ringclosure Studies
Cubbon and Hewlett (1968) investigated the formation of organic peroxides from reactions involving similar esters, providing insights into the reactivity and potential applications of Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate in organic synthesis (R. Cubbon & C. Hewlett, 1968).
Safety And Hazards
This involves studying the toxicity of the compound and its effects on human health and the environment. It includes determining the compound’s LD50, its potential for causing cancer (carcinogenicity), and its effects on reproduction (reproductive toxicity). The compound’s physical hazards, such as flammability and reactivity, are also studied.
Direcciones Futuras
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.
I hope this general outline helps! If you have a specific compound or class of compounds you’re interested in, feel free to ask!
Propiedades
IUPAC Name |
ethyl 5-(2,4-dichlorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)10-7-6-9(14)8-11(10)15/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNMRSCENRBGER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645746 |
Source


|
| Record name | Ethyl 5-(2,4-dichlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate | |
CAS RN |
898777-97-4 |
Source


|
| Record name | Ethyl 5-(2,4-dichlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

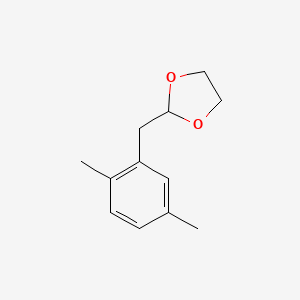
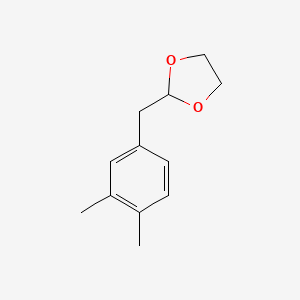

![2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326135.png)
![2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326136.png)
![2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326137.png)
![2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326139.png)
